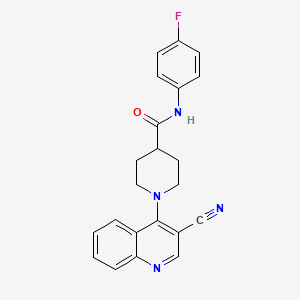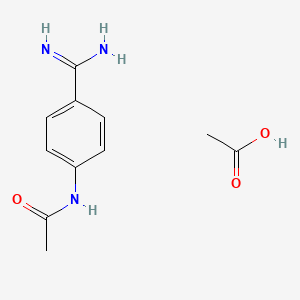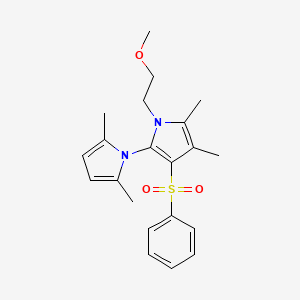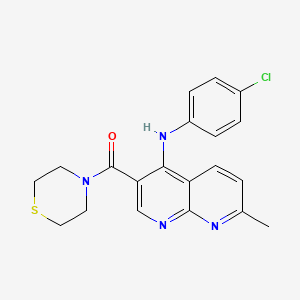![molecular formula C22H22N4O4S2 B2504071 2-(2-(2-(2-fenilacetamido)tiazol-4-il)acetamido)-5,6-dihidro-4H-ciclopenta[d]tiazol-4-carboxilato de etilo CAS No. 1207045-96-2](/img/structure/B2504071.png)
2-(2-(2-(2-fenilacetamido)tiazol-4-il)acetamido)-5,6-dihidro-4H-ciclopenta[d]tiazol-4-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C22H22N4O4S2 and its molecular weight is 470.56. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antioxidante
Se ha encontrado que los compuestos relacionados con el anillo de tiazol actúan como antioxidantes . Esto significa que pueden neutralizar potencialmente los radicales libres dañinos en el cuerpo, lo que puede ayudar a prevenir diversas enfermedades y mejorar la salud general.
Actividad analgésica
Se ha demostrado que los derivados de tiazol tienen propiedades analgésicas (alivian el dolor) . Esto podría hacerlos útiles en el desarrollo de nuevos medicamentos para el dolor.
Actividad antiinflamatoria
También se ha encontrado que los compuestos de tiazol tienen efectos antiinflamatorios . Esto podría hacerlos útiles en el tratamiento de afecciones caracterizadas por inflamación, como la artritis o ciertas enfermedades autoinmunitarias.
Actividad antimicrobiana
Los compuestos de tiazol han demostrado propiedades antimicrobianas, lo que los hace efectivos contra una gama de microorganismos . Esto podría conducir potencialmente al desarrollo de nuevos antibióticos.
Actividad antifúngica
De manera similar a sus propiedades antimicrobianas, los compuestos de tiazol también han mostrado actividad antifúngica . Esto podría ser útil en el tratamiento de diversas infecciones fúngicas.
Actividad antiviral
Se ha encontrado que los compuestos de tiazol tienen propiedades antivirales . Esto podría conducir potencialmente al desarrollo de nuevos fármacos antivirales, que son particularmente importantes en la lucha contra enfermedades virales como el VIH o la influenza.
Actividad antitumoral
Los compuestos de tiazol han demostrado actividades antitumorales o citotóxicas . Esto sugiere que podrían usarse en el desarrollo de nuevos tratamientos contra el cáncer.
Actividad neuroprotectora
Se ha encontrado que los derivados de tiazol tienen efectos neuroprotectores . Esto significa que podrían usarse potencialmente en el tratamiento de enfermedades neurodegenerativas como el Alzheimer o el Parkinson.
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The specific interactions would depend on the exact structure and functional groups present in the compound.
Biochemical Pathways
Thiazole derivatives have been found to affect various biological pathways due to their diverse biological activities . The specific pathways affected would depend on the exact structure and functional groups present in the compound.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether could potentially influence their absorption and distribution. The specific ADME properties would depend on the exact structure and functional groups present in the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities . The specific effects would depend on the exact structure and functional groups present in the compound.
Propiedades
IUPAC Name |
ethyl 2-[[2-[2-[(2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-2-30-20(29)15-8-9-16-19(15)26-22(32-16)25-18(28)11-14-12-31-21(23-14)24-17(27)10-13-6-4-3-5-7-13/h3-7,12,15H,2,8-11H2,1H3,(H,23,24,27)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELJJXQWTYWTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2503991.png)
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503992.png)




![2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2504002.png)
![(E)-N-[(2S,3R)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2504004.png)

![3-(hydroxymethyl)-5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2504007.png)
![9-(4-chlorobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2504008.png)
![2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2504009.png)

